![molecular formula C14H14O2S2 B188891 (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol CAS No. 35190-71-7](/img/structure/B188891.png)
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol
Übersicht
Beschreibung
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol, also known as HMPPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol involves its ability to induce apoptosis in cancer cells by targeting the mitochondrial pathway. (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has been shown to increase the production of reactive oxygen species (ROS), leading to the activation of the mitochondrial pathway and subsequent apoptosis. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the NF-κB signaling pathway. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to have antioxidant properties, with studies showing its ability to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for anti-cancer drug development. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol. Firstly, further studies are needed to investigate the potential of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol as an anti-cancer agent, including its efficacy in different types of cancer and its potential as a combination therapy with other anti-cancer drugs. Secondly, the anti-inflammatory and antioxidant properties of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol need to be further investigated to determine its potential as a treatment for various inflammatory and oxidative stress-related diseases. Lastly, the development of more efficient synthesis methods for (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol may improve its bioavailability and efficacy, making it a more viable candidate for drug development.
Wissenschaftliche Forschungsanwendungen
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has shown promising results in various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol induces apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
35190-71-7 |
---|---|
Produktname |
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol |
Molekularformel |
C14H14O2S2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
[2-[[2-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol |
InChI |
InChI=1S/C14H14O2S2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
InChI-Schlüssel |
GBCUGUWBYDCGFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CO)SSC2=CC=CC=C2CO |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)SSC2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.